molecular formula C14H18BrNO B1221731 Quinuclium bromide CAS No. 35425-83-3

Quinuclium bromide

Cat. No.: B1221731
CAS No.: 35425-83-3
M. Wt: 296.20 g/mol
InChI Key: YNUZUBWTAHVOFU-UHFFFAOYSA-M
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Preparation Methods

The synthesis of quinuclium bromide typically involves the reaction of quinuclidine with bromine in the presence of a suitable solvent. Industrial production methods may vary, but they generally follow similar synthetic routes, ensuring high yield and purity .

Chemical Reactions Analysis

Quinuclium bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its structure, leading to different derivatives.

    Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

Scientific Research Applications

Quinuclium bromide has a wide range of applications in scientific research:

Mechanism of Action

Quinuclium bromide exerts its effects by blocking adrenergic neurons and depleting heart norepinephrine levels. This action reduces orthostatic blood pressure responses and influences various cardiovascular parameters. It does not significantly affect cardiac output, heart rate, or stroke volume .

Comparison with Similar Compounds

Properties

CAS No.

35425-83-3

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

1-methyl-4-phenyl-1-azoniabicyclo[2.2.2]octan-3-one;bromide

InChI

InChI=1S/C14H18NO.BrH/c1-15-9-7-14(8-10-15,13(16)11-15)12-5-3-2-4-6-12;/h2-6H,7-11H2,1H3;1H/q+1;/p-1

InChI Key

YNUZUBWTAHVOFU-UHFFFAOYSA-M

SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-]

Canonical SMILES

C[N+]12CCC(CC1)(C(=O)C2)C3=CC=CC=C3.[Br-]

Synonyms

1-methyl-3-keto-4-phenylquinuclidinium bromide
MA 540
quinuclium
quinuclium hemihydrate

Origin of Product

United States

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